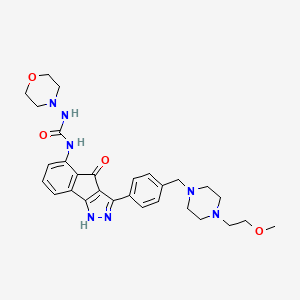

RGB-286638 free base

Beschreibung

Eigenschaften

IUPAC Name |

1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N7O4/c1-39-16-13-34-9-11-35(12-10-34)19-20-5-7-21(8-6-20)26-25-27(32-31-26)22-3-2-4-23(24(22)28(25)37)30-29(38)33-36-14-17-40-18-15-36/h2-8H,9-19H2,1H3,(H,31,32)(H2,30,33,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSYZSRXVVCHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCN(CC1)CC2=CC=C(C=C2)C3=NNC4=C3C(=O)C5=C4C=CC=C5NC(=O)NN6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229072 | |

| Record name | RGB-286638 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784210-88-4 | |

| Record name | N-[1,4-Dihydro-3-[4-[[4-(2-methoxyethyl)-1-piperazinyl]methyl]phenyl]-4-oxoindeno[1,2-c]pyrazol-5-yl]-N′-4-morpholinylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=784210-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RGB-286638 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0784210884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RGB-286638 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RGB-286638 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GAJ98SC2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

RGB-286638 Free Base: A Multi-Targeted Kinase Inhibitor for Cancer Therapy

An In-Depth Technical Guide on the Core Mechanism of Action

Introduction

RGB-286638 is a novel, synthetic indenopyrazole compound that has demonstrated potent anti-tumor activity in preclinical and early clinical studies.[1] As a multi-targeted kinase inhibitor, its primary mechanism of action revolves around the inhibition of cyclin-dependent kinases (CDKs), crucial regulators of cell cycle progression and transcription.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of RGB-286638 free base, detailing its molecular targets, downstream signaling effects, and the experimental basis for these findings. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Chemical Properties

RGB-286638 is chemically identified as 1-(3-{4-[4-(2-Methoxyethyl)-piperazin-1-ylmethyl]-phenyl}-4-oxo-1,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-morpholin-4-yl-urea.[3][4]

Table 1: Chemical and Physical Properties of RGB-286638

| Property | Value |

| Molecular Formula | C29H37N7O4 |

| Molecular Weight | 545.63 g/mol (Free Base) |

| Appearance | Solid |

| CAS Number | 784210-87-3 |

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

The principal mechanism of action of RGB-286638 is the inhibition of a range of protein kinases, with particularly high potency against several members of the cyclin-dependent kinase (CDK) family.[1][5] These kinases are pivotal in orchestrating the cell cycle and regulating gene transcription. Dysregulation of CDK activity is a common feature in many human cancers, making them attractive therapeutic targets.[1]

RGB-286638 exhibits inhibitory activity against both cell cycle-related and transcriptional CDKs.[2][3] Its ability to target multiple CDKs contributes to its broad anti-proliferative effects across various cancer cell lines.[1]

Primary Molecular Targets

In vitro cell-free kinase assays have quantified the inhibitory activity of RGB-286638 against a panel of kinases. The compound demonstrates nanomolar potency against several key CDKs and other cancer-relevant kinases.

Table 2: In Vitro Kinase Inhibitory Activity of RGB-286638 (IC50 Values)

| Kinase Target | IC50 (nM) |

| cyclin T1-CDK9 | 1 |

| cyclin B1-CDK1 | 2 |

| cyclin E-CDK2 | 3 |

| GSK-3β | 3 |

| cyclin D1-CDK4 | 4 |

| cyclin E-CDK3 | 5 |

| p35-CDK5 | 5 |

| TAK1 | 5 |

| Jak2 | 50 |

| MEK1 | 54 |

Data sourced from MedchemExpress and Selleck Chemicals.[5][6]

Signaling Pathways and Cellular Effects

The inhibition of its target kinases by RGB-286638 triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis. The key signaling pathways and cellular consequences are detailed below.

Inhibition of Transcriptional CDKs and Downstream Effects

A primary mode of action for RGB-286638 is the potent inhibition of transcriptional CDKs, most notably CDK9.[2][3] CDK9, in complex with cyclin T1, is a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II (RNAPII), a critical step for the transition from transcription initiation to elongation.

By inhibiting CDK9, RGB-286638 leads to a reduction in RNAPII phosphorylation.[3][7] This transcriptional arrest has several profound consequences for cancer cells:

-

Downregulation of Anti-Apoptotic Proteins: The transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, is highly dependent on continuous RNAPII activity. Inhibition of transcription by RGB-286638 leads to a rapid decrease in the levels of these proteins, sensitizing cancer cells to apoptosis.[3]

-

Induction of p53: Transcriptional arrest can induce nucleolar stress, leading to the stabilization and activation of the tumor suppressor protein p53.[3][7] RGB-286638 treatment has been shown to trigger p53 accumulation and enhance its DNA binding activity. This p53 activation can, in turn, induce apoptosis.[3]

-

p53-Independent Apoptosis: Notably, RGB-286638 induces apoptosis in cancer cells irrespective of their p53 status (wild-type, mutant, or null).[3][7] This suggests that the potent induction of apoptosis through the downregulation of anti-apoptotic proteins can circumvent the need for a functional p53 pathway.[7]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. RGB-286638 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Small-molecule multi-targeted kinase inhibitor RGB-286638 triggers P53-dependent and -independent anti-multiple myeloma activity through inhibition of transcriptional CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]

RGB-286638 Free Base: A Technical Guide for Drug Development Professionals

An In-depth Review of the Multi-Targeted Kinase Inhibitor RGB-286638, Focusing on its Preclinical Efficacy, Mechanism of Action, and Early Clinical Development.

Introduction

RGB-286638 is a novel, potent, multi-targeted small molecule inhibitor belonging to the indenopyrazole family of compounds.[1] It has demonstrated significant anti-tumor activity in preclinical models, particularly in hematologic malignancies such as multiple myeloma.[1][2] This technical guide provides a comprehensive overview of RGB-286638 free base for researchers, scientists, and drug development professionals, summarizing its chemical properties, mechanism of action, preclinical data, and early clinical findings.

Chemical Properties

RGB-286638 is a cyclin-dependent kinase (CDK) inhibitor. The free base form has the following chemical properties:

| Property | Value |

| Chemical Name | 1-(3-{4-[4-(2-Methoxyethyl)-piperazin-1-ylmethyl]-phenyl}-4-oxo-1,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-morpholin-4-yl-urea |

| Molecular Formula | C29H35N7O4 |

| Molecular Weight | 545.64 g/mol |

| CAS Number | 784210-88-4 |

Mechanism of Action

RGB-286638 is a broad-spectrum kinase inhibitor with potent activity against several cyclin-dependent kinases (CDKs) that are crucial for cell cycle regulation and transcription.[1][3] Its primary mechanism of action involves the inhibition of transcriptional CDKs, particularly CDK9, leading to the downregulation of RNA polymerase II (RNAPII) phosphorylation and a subsequent block in transcription.[1][4] This disruption of transcription preferentially affects the expression of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, thereby promoting apoptosis in cancer cells.[3]

The anti-cancer activity of RGB-286638 is mediated through both p53-dependent and p53-independent apoptotic pathways, making it a promising candidate for tumors with varying p53 mutational status.[1][2]

P53-Dependent Apoptosis

In cancer cells with wild-type p53, RGB-286638 treatment leads to the inhibition of Mdm2 expression.[1] This reduces the degradation of p53, leading to its accumulation and activation.[1] Activated p53 then transcriptionally upregulates pro-apoptotic target genes, culminating in caspase activation and programmed cell death.

P53-Independent Apoptosis

In cancer cells lacking functional p53, RGB-286638 induces apoptosis primarily through the inhibition of transcriptional CDKs.[1] This leads to a rapid downregulation of critical anti-apoptotic proteins with short half-lives, such as Mcl-1 and XIAP.[3] The loss of these survival signals triggers the activation of the caspase cascade and subsequent apoptosis, bypassing the need for p53.

Quantitative Data

In Vitro Kinase Inhibitory Activity

RGB-286638 demonstrates potent inhibitory activity against a range of kinases, with IC50 values in the low nanomolar range for several key CDKs.

| Kinase Target | IC50 (nM) |

| Cyclin T1-CDK9 | 1 |

| Cyclin B1-CDK1 | 2 |

| Cyclin E-CDK2 | 3 |

| GSK-3β | 3 |

| Cyclin D1-CDK4 | 4 |

| Cyclin E-CDK3 | 5 |

| p35-CDK5 | 5 |

| TAK1 | 5 |

| Jak2 | 50 |

| MEK1 | 54 |

Data sourced from MedchemExpress and Cirstea et al., 2013.[1]

Phase I Clinical Trial Pharmacokinetics

A Phase I clinical trial in patients with solid tumors provided key pharmacokinetic parameters for RGB-286638 administered intravenously.

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 120 mg/day (i.v. for 5 days every 28 days) |

| Dose-Limiting Toxicities | AST/ALT elevations, paroxysmal supraventricular tachycardias, hypotension, increased troponin T |

| Plasma Pharmacokinetics | Linear over the studied doses |

| Interpatient Variability in Clearance | Moderate (7%-36%) |

| Primary Metabolism | CYP3A4 |

Data sourced from Eskens et al., 2014.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of RGB-286638.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Treat cells with varying concentrations of RGB-286638 for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting

This technique is used to detect specific proteins in a sample.

-

Sample Preparation: Lyse cells treated with RGB-286638 in RIPA buffer and determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Mdm2, cleaved caspases) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

RNA Synthesis Assay

This assay measures the rate of new RNA synthesis.

-

Cell Treatment: Treat cells with RGB-286638 for the desired time.

-

Radiolabeling: Add [3H]-uridine to the cell culture medium and incubate for 1-2 hours.

-

Cell Lysis and Precipitation: Lyse the cells and precipitate the nucleic acids using trichloroacetic acid (TCA).

-

Scintillation Counting: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Fixation: Harvest cells treated with RGB-286638 and fix them in ice-cold 70% ethanol.

-

RNAse Treatment: Treat the fixed cells with RNase A to remove RNA.

-

Propidium (B1200493) Iodide Staining: Stain the cells with propidium iodide (PI), which intercalates with DNA.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

-

Tumor Implantation: Subcutaneously inject human multiple myeloma cells into the flank of immunodeficient mice.

-

Compound Administration: Once tumors are established, treat the mice with RGB-286638 (e.g., intravenously) or a vehicle control.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

RGB-286638 is a potent, multi-targeted kinase inhibitor with a well-defined mechanism of action that involves the induction of both p53-dependent and -independent apoptosis. Its strong preclinical anti-tumor activity, particularly in multiple myeloma, and the characterization of its pharmacokinetic profile in early clinical trials, provide a solid foundation for its further development as a potential cancer therapeutic. The detailed experimental protocols and mechanistic insights presented in this guide offer valuable information for researchers and drug development professionals working on novel oncology treatments.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 4. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

RGB-286638: A Potent Multi-Targeted CDK Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

RGB-286638 is a novel indenopyrazole-derived compound identified as a potent multi-targeted inhibitor of cyclin-dependent kinases (CDKs) and other cancer-relevant kinases.[1][2] This technical guide provides a comprehensive overview of the inhibitory activity of RGB-286638, detailing its IC50 values against a panel of kinases, the experimental protocols used for these determinations, and the key signaling pathways it modulates.

Data Presentation: Inhibitory Activity of RGB-286638

The inhibitory potency of RGB-286638 has been characterized against a range of cyclin-dependent and other kinases using in vitro cell-free kinase assays. The half-maximal inhibitory concentration (IC50) and kinase inhibition constant (Ki) values are summarized below.

| Target Kinase | IC50 (nM) | Reference |

| Cyclin T1-CDK9 | 1 | [1][3] |

| Cyclin B1-CDK1 | 2 | [1][3] |

| Cyclin E-CDK2 | 3 | [1][3] |

| Cyclin D1-CDK4 | 4 | [1][3] |

| Cyclin E-CDK3 | 5 | [1][3] |

| p35-CDK5 | 5 | [1][3] |

| GSK-3β | 3 | [3] |

| TAK1 | 5 | [3] |

| Jak2 | 50 | [3] |

| MEK1 | 54 | [3] |

RGB-286638 is less potent against Cyclin H-CDK7 and Cyclin D3-CDK6.[1] In cellular assays using various multiple myeloma (MM) cell lines, the half-maximal effective concentration (EC50) for RGB-286638 ranged from 20 to 70 nM at 48 hours.[1][3]

Experimental Protocols

The quantitative data presented above were primarily generated using the following methodologies:

1. In Vitro Kinase Profiling (IC50/Ki Determination):

The inhibitory activity of RGB-286638 against individual CDKs and other kinases was determined using biochemical cell-free kinase assays.[1][2] While the specific proprietary details of the assays were not fully disclosed in the provided documents, a general workflow for such an assay is as follows:

-

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

-

Components:

-

Purified recombinant kinase (e.g., Cyclin B1-CDK1).

-

Specific substrate for the kinase (a peptide or protein that the kinase phosphorylates).

-

ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP), to provide the phosphate (B84403) group for the phosphorylation reaction.

-

Assay buffer providing optimal conditions for enzyme activity (pH, ionic strength, cofactors like Mg²⁺).

-

The test compound (RGB-286638) at various concentrations.

-

A control (vehicle, typically DMSO).

-

-

Procedure:

-

The kinase, substrate, and test compound are pre-incubated in the assay buffer.

-

The reaction is initiated by the addition of radiolabeled ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, typically by adding a strong acid or a chelating agent like EDTA.

-

The phosphorylated substrate is separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose paper or membrane, which binds the phosphorylated substrate, followed by washing away the free ATP.

-

The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.

-

The percentage of kinase activity inhibition is calculated for each concentration of the compound relative to the vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

2. Cell Viability and Cytotoxicity Assay (EC50 Determination):

The effect of RGB-286638 on the growth and viability of cancer cell lines was assessed using the MTT assay.[1][4]

-

Objective: To determine the concentration of a compound that reduces cell viability by 50% (EC50).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which is purple.

-

Procedure:

-

Cancer cells (e.g., multiple myeloma cell lines) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of RGB-286638 or vehicle control for a specified duration (e.g., 24 or 48 hours).[1][4]

-

After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

The absorbance is directly proportional to the number of viable, metabolically active cells.

-

The EC50 value is calculated from the dose-response curve.

-

Mandatory Visualizations

The following diagrams illustrate the mechanism of action and experimental evaluation of RGB-286638.

Caption: Signaling pathway showing RGB-286638 inhibiting key CDKs.

Caption: Experimental workflow for the in vitro evaluation of RGB-286638.

Core Signaling Pathways and Mechanism of Action

RGB-286638 exerts its anti-cancer effects by targeting multiple CDKs that are critical for two fundamental cellular processes: cell cycle progression and transcription.

-

Inhibition of Cell Cycle CDKs: By inhibiting CDK1, CDK2, and CDK4, RGB-286638 disrupts the orderly progression of the cell cycle.[1][3] Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it bound to the E2F transcription factor and thereby blocking the G1/S transition.[5] Inhibition of CDK2 further enforces this G1/S checkpoint. Inhibition of CDK1, the primary mitotic kinase, leads to G2/M arrest.[5] This multi-pronged attack on the cell cycle machinery culminates in cell cycle arrest and subsequent apoptosis.[1][4]

-

Inhibition of Transcriptional CDKs: RGB-286638 is particularly potent against CDK9, a component of the positive transcription elongation factor b (P-TEFb).[1][2][3] CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for transcriptional elongation.[5] By inhibiting CDK9, RGB-286638 leads to a rapid downregulation of RNAPII phosphorylation.[1][5] This blocks the transcription of key survival genes, including those encoding anti-apoptotic proteins like Mcl-1 and XIAP, contributing significantly to its cytotoxic effects.[1]

-

p53-Dependent and -Independent Apoptosis: The compound has been shown to induce caspase-dependent apoptosis in cancer cells regardless of their p53 status.[1][6] In p53 wild-type cells, RGB-286638 can trigger the accumulation and activation of p53.[1] However, it also effectively induces cell death in p53-mutant or deficient cells, demonstrating a valuable p53-independent mechanism of action, likely through the direct inhibition of transcription of survival genes.[1][6]

References

- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. Small-molecule multi-targeted kinase inhibitor RGB-286638 triggers P53-dependent and -independent anti-multiple myeloma activity through inhibition of transcriptional CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]

RGB-286638 Free Base: A Multi-Targeted Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RGB-286638 is a novel, multi-targeted small molecule inhibitor, belonging to the indenopyrazole class of compounds, with potent activity against a spectrum of protein kinases implicated in cancer pathogenesis.[1][2] This technical guide provides a comprehensive overview of the target kinases of RGB-286638 free base, its mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in the evaluation and potential application of this compound in oncology research.

RGB-286638 has demonstrated significant anti-tumor activity in various preclinical models, both in vitro and in vivo.[1] Its primary mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression and transcription, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] Notably, RGB-286638 exhibits potent inhibitory activity against transcriptional CDKs, such as CDK9, which plays a crucial role in regulating gene expression through the phosphorylation of the C-terminal domain of RNA polymerase II.[1][2]

Target Kinase Profile of RGB-286638

RGB-286638 has been characterized as a potent inhibitor of multiple kinases. The following tables summarize the in vitro inhibitory activity of RGB-286638 against a panel of CDKs and other cancer-relevant kinases.

Table 1: Inhibitory Activity of RGB-286638 against Cyclin-Dependent Kinases (CDKs)

| Kinase Target | IC50 (nM) |

| Cyclin T1-CDK9 | 1[2][4][5][6] |

| Cyclin B1-CDK1 | 2[2][4][5][6] |

| Cyclin E-CDK2 | 3[2][4][5][6] |

| Cyclin D1-CDK4 | 4[2][4][5][6] |

| Cyclin E-CDK3 | 5[2][4][5][6] |

| p35-CDK5 | 5[2][4][5][6] |

Table 2: Inhibitory Activity of RGB-286638 against Other Kinases

| Kinase Target | IC50 (nM) |

| GSK-3β | 3[4][5][6] |

| TAK1 | 5[4][5][6] |

| Jak2 | 50[4][5][6] |

| MEK1 | 54[4][5][6] |

Mechanism of Action

RGB-286638 exerts its anti-tumor effects through the modulation of key signaling pathways involved in cell proliferation and survival. A primary mechanism is the inhibition of transcriptional CDKs, particularly CDK9.

Inhibition of CDK9 by RGB-286638 leads to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[2][7] This event is critical for the transition from transcription initiation to elongation. Consequently, the expression of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, is downregulated, leading to the induction of caspase-dependent apoptosis in cancer cells.[2][7] This activity has been observed in both p53 wild-type and mutant cancer cell lines, suggesting a p53-independent mechanism of action.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of RGB-286638.

In Vitro Kinase Inhibition Assay

This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of RGB-286638 against target kinases.

Materials:

-

Recombinant human kinases (e.g., CDK9/cyclin T1)

-

Specific peptide or protein substrate

-

Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-labeled

-

This compound

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well plates

-

Kinase detection system (e.g., phosphorescence counter, antibody-based detection)

Procedure:

-

Prepare serial dilutions of RGB-286638 in assay buffer.

-

In a 96-well plate, add the kinase, its specific substrate, and the diluted RGB-286638.

-

Incubate the mixture for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes).

-

Terminate the reaction using a stop solution (e.g., EDTA).

-

Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done by capturing the substrate on a filter and measuring radioactivity or by using a specific antibody that recognizes the phosphorylated substrate.

-

Plot the percentage of kinase inhibition against the log concentration of RGB-286638 to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or cytostatic effects of RGB-286638 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MM.1S, U266)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of RGB-286638 and a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.

Western Blot Analysis of RNA Polymerase II Phosphorylation

This protocol is used to investigate the effect of RGB-286638 on the phosphorylation of the C-terminal domain of RNA Polymerase II.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-RNAPII (Ser2), anti-phospho-RNAPII (Ser5), anti-total RNAPII

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with RGB-286638 at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against phosphorylated and total RNAPII.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of RNAPII phosphorylation.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of RGB-286638 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Human cancer cell line

-

This compound formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer RGB-286638 (e.g., via intravenous or intraperitoneal injection) and the vehicle control according to a predetermined schedule and dose.

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Analyze the tumor growth data to determine the anti-tumor efficacy of RGB-286638.

Conclusion

RGB-286638 is a potent, multi-targeted kinase inhibitor with significant potential for the treatment of various cancers. Its ability to inhibit multiple CDKs, particularly the transcriptional kinase CDK9, provides a strong rationale for its anti-proliferative and pro-apoptotic effects. The experimental protocols detailed in this guide offer a framework for the further investigation and characterization of this promising therapeutic candidate. As research continues, a deeper understanding of the intricate mechanisms of RGB-286638 will be crucial for its successful clinical development and application.

References

- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 6. researchgate.net [researchgate.net]

- 7. texaschildrens.org [texaschildrens.org]

RGB-286638: An In-Depth Technical Guide on its Effect on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGB-286638 is a novel, multi-targeted small molecule inhibitor belonging to the indenopyrazole family of compounds.[1] It has demonstrated potent anti-proliferative activity across a range of human tumor cell lines, both in vitro and in vivo.[2][3] This technical guide provides a comprehensive overview of the core mechanism of RGB-286638, with a specific focus on its effects on cell cycle progression. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and potentially advancing the therapeutic applications of this compound.

Mechanism of Action

RGB-286638 functions primarily as a potent inhibitor of multiple cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and transcription.[1][4] By targeting these kinases, RGB-286638 effectively disrupts the orderly progression of the cell cycle, leading to cell cycle arrest and, ultimately, apoptosis.[5][6]

The primary molecular mechanism involves the inhibition of transcriptional CDKs, such as CDK9, which leads to the downregulation of RNA polymerase II (RNAPII) phosphorylation.[1][7] This, in turn, suppresses the transcription of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[1] Furthermore, RGB-286638's inhibition of cell cycle-specific CDKs, including CDK1, CDK2, and CDK4, prevents the phosphorylation of key substrates like the retinoblastoma protein (Rb), a critical step for the G1/S phase transition.[1][3]

Quantitative Data: Kinase Inhibition Profile

RGB-286638 exhibits potent inhibitory activity against a spectrum of kinases, with a particularly high affinity for several key CDKs. The half-maximal inhibitory concentrations (IC50) from in vitro cell-free kinase assays are summarized below.

| Kinase Target | IC50 (nM) |

| Cyclin T1/CDK9 | 1[1][8][9] |

| Cyclin B1/CDK1 | 2[1][8][9] |

| Cyclin E/CDK2 | 3[1][8][9] |

| Cyclin D1/CDK4 | 4[1][8][9] |

| Cyclin E/CDK3 | 5[1][8][9] |

| p35/CDK5 | 5[1][8][9] |

| Cyclin H/CDK7 | 44[1] |

| Cyclin D3/CDK6 | 55[1] |

| GSK-3β | 3[8][9] |

| TAK1 | 5[8][9] |

| Jak2 | 50[8][9] |

| MEK1 | 54[8][9] |

Effect on Cell Cycle Progression

Treatment of cancer cells with RGB-286638 leads to significant alterations in cell cycle distribution. Specifically, DNA cell cycle analysis of multiple myeloma (MM) cell lines, such as MM.1S, treated with 50nM RGB-286638 revealed a G1 and G2/M cell cycle arrest at 12 hours, which was followed by the emergence of a sub-G1 fraction, indicative of apoptosis, at 24 hours.[1]

Signaling Pathway of RGB-286638 in Cell Cycle Inhibition

Caption: Signaling pathway of RGB-286638 leading to cell cycle arrest and apoptosis.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing cell cycle distribution in response to RGB-286638 treatment using propidium (B1200493) iodide (PI) staining and flow cytometry.[1][10][11]

Materials:

-

Cell culture medium

-

RGB-286638 stock solution

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

RNase A (DNase-free)

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat the cells with the desired concentrations of RGB-286638 (e.g., 50 nM) or vehicle control for the specified time points (e.g., 12 and 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software (e.g., ModFit) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Proteins

This protocol describes the detection of changes in the expression and phosphorylation status of key cell cycle regulatory proteins following treatment with RGB-286638.[1]

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin A, anti-Cyclin B1, anti-CDK1, anti-p-Rb, anti-Rb, anti-p-RNAPII, anti-RNAPII, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with RGB-286638 as described above. Lyse the cells in lysis buffer, and determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Denature the protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody of interest overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine the relative protein expression or phosphorylation levels, normalizing to a loading control like GAPDH.

Experimental Workflow for Cell Cycle Analysis```dot

digraph "Experimental_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treatment with\nRGB-286638 or Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; harvest [label="Cell Harvesting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fixation [label="Fixation in\n70% Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; staining [label="PI/RNase Staining", fillcolor="#4285F4", fontcolor="#FFFFFF"]; flow [label="Flow Cytometry\nAcquisition", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(Cell Cycle Phases)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Quantified\nCell Distribution", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treatment; treatment -> harvest; harvest -> fixation; fixation -> staining; staining -> flow; flow -> analysis; analysis -> end; }

Caption: Dual apoptotic pathways induced by RGB-286638 in different p53 contexts.

Conclusion

RGB-286638 is a potent, multi-targeted kinase inhibitor that effectively disrupts cell cycle progression and induces apoptosis in cancer cells. Its ability to inhibit key cell cycle and transcriptional CDKs, coupled with its dual p53-dependent and -independent mechanisms of action, makes it a promising candidate for further preclinical and clinical investigation. This guide provides a foundational understanding of its core effects on the cell cycle, offering valuable information for the scientific and drug development communities.

References

- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Small-molecule multi-targeted kinase inhibitor RGB-286638 triggers P53-dependent and -independent anti-multiple myeloma activity through inhibition of transcriptional CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

RGB-286638: A Multi-Targeted Kinase Inhibitor Modulating Transcriptional Regulation in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RGB-286638 is a potent, multi-targeted small molecule inhibitor of cyclin-dependent kinases (CDKs) with significant implications for transcriptional regulation in cancer biology. This indenopyrazole-derived compound demonstrates nanomolar activity against a range of CDKs, most notably the transcriptional CDKs, leading to the suppression of RNA polymerase II (RNAPII) phosphorylation and subsequent inhibition of transcription. Its mechanism of action culminates in the induction of apoptosis through both p53-dependent and -independent pathways, highlighting its potential as a therapeutic agent in cancers with varying p53 mutational status. This technical guide provides a comprehensive overview of RGB-286638, detailing its mechanism of action, impact on key signaling pathways, and relevant experimental protocols for its study.

Introduction

Uncontrolled cellular proliferation, a hallmark of cancer, is often driven by dysregulation of the cell cycle and transcriptional machinery. Cyclin-dependent kinases (CDKs) are key regulators of these processes, making them attractive targets for therapeutic intervention. RGB-286638 has emerged as a significant multi-targeted CDKI, demonstrating potent anti-tumor activity in preclinical models, particularly in multiple myeloma.[1][2] Its ability to inhibit transcriptional CDKs, in addition to cell cycle-related CDKs, provides a dual mechanism to halt cancer progression by directly inhibiting the transcription of essential genes for cell survival and proliferation.

Mechanism of Action: Inhibition of Transcriptional CDKs

The primary mechanism of action of RGB-286638 involves the inhibition of transcriptional CDKs, which are crucial for the regulation of gene expression.

Targeting the RNA Polymerase II C-Terminal Domain

Transcription elongation is a critical step in gene expression, controlled by the phosphorylation state of the C-terminal domain (CTD) of RNA polymerase II (RNAPII). Transcriptional CDKs, such as CDK9, phosphorylate the serine residues (notably Ser2 and Ser5) within the CTD, a process essential for the transition from transcription initiation to productive elongation.[2][3] RGB-286638 potently inhibits CDK9, leading to a dose- and time-dependent decrease in the phosphorylation of RNAPII at these sites.[2] This inhibition of RNAPII phosphorylation effectively stalls transcription, leading to a global downregulation of mRNA synthesis. This, in turn, results in the decreased expression of short-lived anti-apoptotic proteins like Mcl-1 and XIAP, contributing to the pro-apoptotic effects of the compound.[1][2]

Quantitative Data: Kinase Inhibition and Cellular Activity

The following tables summarize the quantitative data regarding the inhibitory activity of RGB-286638 against various kinases and its cytotoxic effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of RGB-286638

| Target Kinase | IC50 (nM) |

| Cyclin T1/CDK9 | 1 |

| Cyclin B1/CDK1 | 2 |

| Cyclin E/CDK2 | 3 |

| Cyclin D1/CDK4 | 4 |

| Cyclin E/CDK3 | 5 |

| p35/CDK5 | 5 |

| GSK-3β | 3 |

| TAK1 | 5 |

| JAK2 | 50 |

| MEK1 | 54 |

Data sourced from MedchemExpress and other cited literature.[4][5]

Table 2: Cytotoxicity of RGB-286638 in Multiple Myeloma (MM) Cell Lines

| Cell Line | p53 Status | EC50 at 48h (nM) |

| MM.1S | Wild-type | 20-70 |

| MM.1R | Wild-type | 20-70 |

| H929 | Wild-type | 20-70 |

| U266 | Mutant | 20-70 |

| OPM1 | Mutant | 20-70 |

| RPMI 8226 | Mutant | 20-70 |

EC50 values represent the range observed across multiple myeloma cell lines.[1]

Impact on Key Signaling Pathways

RGB-286638 modulates several critical signaling pathways implicated in cancer cell survival and proliferation.

The p53 Pathway

In cancer cells with wild-type p53, RGB-286638 induces the accumulation of the p53 tumor suppressor protein.[1] This is achieved through a mechanism involving nucleolar stress and the downregulation of Mdm2, a key negative regulator of p53.[1] The stabilized p53 then translocates to the nucleus, where it can activate the transcription of pro-apoptotic target genes.[1][2] This demonstrates a p53-dependent mechanism of action. However, RGB-286638 also induces apoptosis in cells with mutant or deleted p53, indicating a p53-independent cell death mechanism.[1]

The Retinoblastoma (Rb) Pathway

The retinoblastoma (Rb) protein is a key tumor suppressor that controls the G1/S cell cycle checkpoint. Its phosphorylation by CDKs (primarily CDK4/6 and CDK2) leads to its inactivation and allows for cell cycle progression. RGB-286638 inhibits the phosphorylation of Rb at specific sites, namely Ser807/811.[1][2] This inhibition of Rb phosphorylation helps to maintain its active, tumor-suppressive state, leading to cell cycle arrest at the G1/S and G2/M phases.[1][6]

The JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for cytokines and growth factors, and its aberrant activation is common in many cancers. RGB-286638 has been shown to inhibit JAK2, a key component of this pathway.[4][6] By inhibiting JAK2, RGB-286638 can block the downstream phosphorylation and activation of STAT3, a transcription factor that promotes the expression of genes involved in cell proliferation and survival.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of RGB-286638.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with increasing concentrations of RGB-286638 (e.g., 0-100 nM) and incubate for the desired time period (e.g., 24 or 48 hours).[1]

-

MTT Addition: Add 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution to each well and incubate at 37°C for 4 hours.[1]

-

Solubilization: Add 100 µL of isopropanol (B130326) containing 0.04 N HCl to each well to dissolve the formazan (B1609692) crystals.[1]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.

Western Blotting

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: Treat cells with RGB-286638 for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-RNAPII, RNAPII, p-Rb, Rb, p53, Mdm2, cleaved caspases) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

References

- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Incorporation of 3H-uridine and 3H-uracil into RNA: a simple technique for the detection of mycoplasma contamination of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Phase I study of RGB-286638, a novel, multitargeted cyclin-dependent kinase inhibitor in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Apoptosis Induction by RGB-286638: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGB-286638 is a novel, multi-targeted small molecule inhibitor belonging to the indenopyrazole family of compounds.[1] It has demonstrated potent anti-tumor activity, particularly in preclinical models of multiple myeloma (MM), by inducing apoptosis through the inhibition of multiple cyclin-dependent kinases (CDKs).[2][3] This technical guide provides an in-depth overview of the core mechanisms of apoptosis induction by RGB-286638, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action

RGB-286638 functions primarily as a potent inhibitor of several CDKs that are crucial for both cell cycle progression and transcriptional regulation.[4] Its multi-targeted nature allows it to circumvent common resistance mechanisms and induce apoptosis through both p53-dependent and p53-independent pathways.[1][3] The primary mode of action involves the inhibition of transcriptional CDKs, leading to a cascade of events culminating in programmed cell death.[5]

Target Kinase Inhibition

RGB-286638 exhibits nanomolar inhibitory activity against a range of kinases. The half-maximal inhibitory concentrations (IC50) for key targets are summarized below.

| Target Kinase | IC50 (nM) |

| Cyclin T1-CDK9 | 1 |

| Cyclin B1-CDK1 | 2 |

| Cyclin E-CDK2 | 3 |

| GSK-3β | 3 |

| Cyclin D1-CDK4 | 4 |

| Cyclin E-CDK3 | 5 |

| p35-CDK5 | 5 |

| TAK1 | 5 |

| Jak2 | 50 |

| MEK1 | 54 |

Data sourced from in vitro kinase profiling studies.[1][6]

Cytotoxicity in Multiple Myeloma

Treatment with RGB-286638 results in a dose- and time-dependent cytotoxic effect on various multiple myeloma cell lines, irrespective of their p53 status. The half-maximal effective concentrations (EC50) at 48 hours of treatment are presented below.

| Cell Line | p53 Status | EC50 at 48h (nM) |

| MM.1S | Wild-type | 20-70 |

| MM.1R | Wild-type | 20-70 |

| H929 | Wild-type | 20-70 |

| U266 | Mutant | 20-70 |

| OPM1 | Mutant | 20-70 |

| RPMI-8226 | Mutant | 20-70 |

Data represents the range of EC50 values observed across multiple MM cell lines.[1][6][7]

Signaling Pathways of Apoptosis Induction

RGB-286638 triggers apoptosis through a multi-pronged attack on cancer cell survival mechanisms. The key signaling events are depicted in the following diagrams.

Inhibition of Transcriptional CDKs and Downstream Effects

The primary mechanism of RGB-286638-induced apoptosis is through the inhibition of transcriptional CDKs, particularly CDK9.[5] This leads to the downregulation of RNA Polymerase II (RNAPII) phosphorylation, which in turn suppresses the transcription of short-lived anti-apoptotic proteins.[1][2]

p53-Dependent Apoptosis

In cells with wild-type p53, RGB-286638 induces p53 accumulation.[1] This is achieved through nucleolar stress and the loss of MDM2, a key negative regulator of p53.[1][3] The stabilized p53 then activates its downstream targets to induce apoptosis.

Caspase-Dependent Apoptosis

RGB-286638 induces caspase-dependent apoptosis in both p53 wild-type and mutant cells.[1][3] The reduction in anti-apoptotic proteins like Mcl-1 and XIAP leads to the activation of the caspase cascade.

References

- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Small-molecule multi-targeted kinase inhibitor RGB-286638 triggers P53-dependent and -independent anti-multiple myeloma activity through inhibition of transcriptional CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

RGB-286638 in Multiple Myeloma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on RGB-286638, a multi-targeted kinase inhibitor, in the context of multiple myeloma (MM). It consolidates key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Core Concepts and Mechanism of Action

RGB-286638 is an indenopyrazole-derived small molecule that functions as a multi-targeted cyclin-dependent kinase (CDK) inhibitor.[1][2] Its primary anti-myeloma activity stems from its potent inhibition of transcriptional CDKs, particularly CDK9, which is crucial for the phosphorylation of RNA polymerase II (RNAPII) and subsequent transcriptional elongation.[1][3][4] By inhibiting transcriptional CDKs, RGB-286638 effectively blocks the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, which are critical for the survival of myeloma cells.[1][3]

The compound's efficacy is noteworthy as it induces caspase-dependent apoptosis in multiple myeloma cells irrespective of their p53 tumor suppressor gene status (wild-type, mutant, or knockdown).[1][2] This dual p53-dependent and -independent activity makes it a promising therapeutic agent for a broad range of multiple myeloma subtypes, as p53 mutations are associated with a very poor prognosis.[1][2]

In p53 wild-type cells, RGB-286638 treatment leads to p53 accumulation through a mechanism involving nucleolar stress and the loss of Mdm2, an E3 ubiquitin ligase that targets p53 for degradation.[1][2] This stabilized p53 then actively contributes to apoptosis. In cells lacking functional p53, the compound's cytotoxic effects are mediated through alternative, p53-independent cell death pathways, primarily driven by the shutdown of transcription of essential survival proteins.[1][2]

Furthermore, RGB-286638 has been shown to downregulate the expression of oncogenic microRNAs, including miR-19, miR-92a-1, and miR-21, which are involved in myeloma cell proliferation and survival.[1][2] Beyond its primary CDK targets, RGB-286638 also exhibits inhibitory activity against other kinases implicated in cancer, such as JAK2, GSK-3β, and MEK1.[3][4]

Chemical Properties

| Property | Value |

| Chemical Name | 1-(3-{4-[4-(2-Methoxyethyl)-piperazin-1-ylmethyl]-phenyl}-4-oxo-1,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-morpholin-4-yl-urea dihydrochloride[2] |

| Molecular Formula | C₂₉H₃₇N₇O₄·2HCl[2] |

| Molecular Weight | 618.52 g/mol [5] |

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of RGB-286638 in multiple myeloma.

Table 1: In Vitro Kinase Inhibitory Activity of RGB-286638

| Target Kinase | IC₅₀ (nM) |

| cyclin T1-CDK9 | 1[6] |

| cyclin B1-CDK1 | 2[6] |

| cyclin E-CDK2 | 3[6] |

| cyclin D1-CDK4 | 4[6] |

| cyclin E-CDK3 | 5[6] |

| p35-CDK5 | 5[6] |

| GSK-3β | 3[6] |

| TAK1 | 5[6] |

| Jak2 | 50[6] |

| MEK1 | 54[6] |

Table 2: In Vitro Cytotoxicity of RGB-286638 in Multiple Myeloma Cell Lines

| Cell Line (p53 Status) | EC₅₀ at 48h (nM) |

| MM.1S (wild-type) | 20-70[2] |

| MM.1R (wild-type) | 20-70[2] |

| H929 (wild-type) | 20-70[2] |

| U266 (mutant) | 20-70[2] |

| OPM1 (mutant) | 20-70[2] |

| RPMI-8226 (mutant) | 20-70[2] |

Table 3: In Vivo Anti-Tumor Efficacy of RGB-286638 in a Multiple Myeloma Xenograft Model

| Treatment Group | Maximum Tumor Growth Inhibition (%) | Log₁₀ Cell Kill | Median Survival |

| 30 mg/kg RGB-286638 | 85.06[2] | 1.6[2] | 43 days[4] |

| 40 mg/kg RGB-286638 | 86.34[2] | 1.6[2] | 43 days[4] |

| Vehicle Control | - | - | 24 days[4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of RGB-286638.

Cell Viability (MTT) Assay

-

Objective: To determine the cytotoxic effects of RGB-286638 on multiple myeloma cell lines.

-

Protocol:

-

Multiple myeloma cells (p53 wild-type: MM.1S, MM.1R, H929; p53 mutant: U266, OPM1, RPMI-8226) were seeded in 96-well plates.[2]

-

Cells were treated with increasing concentrations of RGB-286638 (0-100 nM) for 24 and 48 hours.[2]

-

At the end of the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals were dissolved using a solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl).

-

The absorbance was measured at 570 nm using a microplate reader to determine cell viability.[7] The half-maximal effective concentration (EC₅₀) was calculated.

-

Western Blot Analysis

-

Objective: To assess the effect of RGB-286638 on the phosphorylation status of RNAPII and the expression of key cell cycle and apoptosis-related proteins.

-

Protocol:

-

Multiple myeloma cells were treated with RGB-286638 (e.g., 50 nM) for various time points (e.g., 1, 4, 8 hours).[2]

-

Whole-cell lysates were prepared using an appropriate lysis buffer.

-

Protein concentration was determined using a Bradford assay.

-

Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[7]

-

The membranes were blocked and then incubated with primary antibodies against specific proteins of interest (e.g., phosphorylated RNAPII Ser2/Ser5, total RNAPII, Rb, p53, Mcl-1, XIAP, cleaved caspases, PARP).[2]

-

After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Murine Model

-

Objective: To evaluate the anti-tumor activity of RGB-286638 in a living organism.

-

Protocol:

-

CB-17 severe combined immunodeficient (SCID) mice were used for the study.[1]

-

Human multiple myeloma cells (e.g., MM.1S) were subcutaneously inoculated into the mice.[2]

-

Once tumors were established, mice were randomized into treatment and control groups.

-

RGB-286638 was administered intravenously (IV) daily for 5 days at doses of 30 mg/kg and 40 mg/kg.[2] The control group received a vehicle solution.

-

Tumor growth was monitored regularly by caliper measurements.

-

Animal body weight and general health were monitored as indicators of toxicity.

-

The study endpoint was reached based on tumor size or signs of morbidity, at which point survival data was collected.

-

Visualizations

Signaling Pathway of RGB-286638 in Multiple Myeloma

Caption: Mechanism of action of RGB-286638 in multiple myeloma cells.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for the in vivo xenograft study of RGB-286638.

References

- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Multiple Myeloma Using 5-Aza-2ʹ-Deoxycytidine and Bortezomib-Loaded Self-Assembling Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The therapeutic potential of cell cycle targeting in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Molecular and cellular effects of multi-targeted CDK inhibition in myeloma: Biological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

chemical properties of RGB-286638 free base

An In-depth Technical Guide on the Core Chemical Properties of RGB-286638 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGB-286638 is a novel and potent multi-targeted kinase inhibitor belonging to the indenopyrazole class of compounds.[1][2] It has demonstrated significant activity against a range of cyclin-dependent kinases (CDKs) as well as other cancer-relevant tyrosine and serine/threonine kinases.[1][3] Preclinical studies have shown its anti-tumor activity in various models, including multiple myeloma, where it induces cell cycle arrest and apoptosis through both p53-dependent and -independent mechanisms.[3][4][5] This document provides a comprehensive overview of the known chemical and physical properties of this compound, along with its biological targets and associated experimental methodologies.

Physicochemical Properties

This compound is a white, crystalline solid powder.[3][4][6] Its fundamental properties are summarized below.

| Property | Value | Source |

| Formal Name | N-[1,4-dihydro-3-[4-[[4-(2-methoxyethyl)-1-piperazinyl]methyl]phenyl]-4-oxoindeno[1,2-c]pyrazol-5-yl]-N′-4-morpholinyl-urea | [3] |

| Molecular Formula | C₂₉H₃₅N₇O₄ | [3][6][7][8] |

| Molecular Weight | 545.63 g/mol | [6] |

| CAS Number | 784210-88-4 | [3][4][6][7][8] |

| Appearance | White, Crystalline Solid Powder | [3][4][6] |

| Purity | ≥98% | [3][4] |

| λmax | 234, 274, 367 nm | [3] |

| SMILES | O=C1C2=C(NN=C2C3=CC=C(CN4CCN(CCOC)CC4)C=C3)C5=C1C(NC(NN6CCOCC6)=O)=CC=C5 | [3] |

| InChI Key | XLSYZSRXVVCHLS-UHFFFAOYSA-N | [3] |

Solubility and Stability

The solubility and stability of a compound are critical for its use in experimental and clinical settings.

Solubility Data

| Solvent | Solubility | Notes | Source |

| DMSO | 10 mg/mL; 100 mg/mL (183.27 mM) | Fresh DMSO recommended as moisture can reduce solubility. | [3][9][10] |

| DMF | 3 mg/mL | - | [3] |

| Ethanol | Partially soluble; 2 mg/mL | - | [3][10] |

| Water | Insoluble | - | [10] |

| 0.1M HCl | 1 mg/mL (1.83 mM) | Sonication is recommended. | [6] |

| DMSO:PBS (pH 7.2) (1:20) | 0.05 mg/mL | - | [3] |

| In Vivo Formulation | |||

| 15% Solutol HS-15 in Saline | 10 mg/mL (18.33 mM) | Suspension. | [6] |

Stability and Storage

| Condition | Stability | Source |

| Powder | Stored at -20°C for 3 years. | [6] |

| In Solvent | Stored at -80°C for 1 year. | [6] |

| Aqueous Solution (20 mg/mL) | Stored at room temperature (15°C–25°C), protected from light. | [1] |

| Concentrate for Infusion | Stable for up to 72 hours when exposed to light. | [1] |

| Diluted Solutions (0.1 & 10 mg/mL) | Preservable for 30 hours at ambient temperature. | [1] |

Biological Activity and Signaling Pathways

RGB-286638 is a multi-kinase inhibitor with potent activity against CDKs, which are key regulators of the cell cycle and transcription.[1]

Kinase Inhibitory Profile

| Target Kinase | IC₅₀ | Source |

| cyclin T1-CDK9 | 1 nM | [2][6] |

| cyclin B1-CDK1 | 2 nM | [2][6] |

| cyclin E-CDK2 | 3 nM | [2][6] |

| cyclin D1-CDK4 | 4 nM | [2][6] |

| cyclin E-CDK3/p35-CDK5 | 5 nM | [2][6] |

| Other Kinases (FMS, JAK2, c-Src, GSK3β, MEK1, etc.) | 1-55 nM | [3] |

The primary mechanism of action involves the inhibition of transcriptional CDKs, particularly CDK9. This leads to the downregulation of RNA polymerase II phosphorylation, thereby inhibiting transcription.[4][5] This transcriptional arrest results in the depletion of short-lived anti-apoptotic proteins and induces apoptosis in cancer cells.[4] Furthermore, its inhibition of cell cycle-related CDKs leads to G1/S and G2/M phase arrest.[3]

Experimental Protocols

Detailed, step-by-step experimental protocols for RGB-286638 are proprietary and not fully available in the public domain. However, published studies describe the methodologies used to characterize its activity.

In Vitro Cell Viability (MTT Assay)

This assay is used to assess the cytotoxic effects of RGB-286638 on cancer cell lines.

-

Objective: To determine the EC₅₀ (half-maximal effective concentration) of RGB-286638.

-

Methodology Outline:

-

Cell Seeding: Plate multiple myeloma (MM) cell lines (e.g., MM.1S, U266) in 96-well plates.

-

Treatment: Expose cells to a range of concentrations of RGB-286638 (e.g., 0–100 nM).

-

Incubation: Incubate the cells for specified time periods (e.g., 24 and 48 hours).[2][5]

-

MTT Addition: Add MTT reagent to each well and incubate to allow for formazan (B1609692) crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength using a microplate reader. The EC₅₀ values for MM cell lines were reported to be between 20 and 70 nM at 48 hours.[2][5]

-

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation status following treatment with RGB-286638.

-

Objective: To analyze the effect of RGB-286638 on cell cycle and apoptosis-related proteins, and on the phosphorylation of RNAPII.

-

Methodology Outline:

-

Cell Treatment: Treat MM cells (e.g., MM.1S, U266) with a specific concentration of RGB-286638 (e.g., 50 nM) for various time points (e.g., 2, 4, 8 hours).[5]

-

Lysis: Harvest cells and prepare whole-cell lysates using an appropriate lysis buffer.

-

Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking & Antibody Incubation: Block the membrane and probe with primary antibodies against target proteins (e.g., phosphorylated RNAPII, PARP, caspases).[5] Follow with incubation with a corresponding secondary antibody.

-

Detection: Visualize protein bands using a chemiluminescence detection system.

-

In Vivo Tumor Growth Inhibition

Xenograft models are used to evaluate the anti-tumor efficacy of RGB-286638 in a living organism.

-

Objective: To assess the impact of RGB-286638 on tumor growth and survival in animal models.

-

Methodology Outline:

-

Tumor Implantation: Subcutaneously implant human multiple myeloma cells (e.g., MM.1S) into immunodeficient mice (e.g., SCID mice).[2][11]

-

Treatment: Once tumors are established, administer RGB-286638 intravenously at specific doses (e.g., 30 and 40 mg/kg/day) for a defined period (e.g., 5 days).[2][11]

-

Monitoring: Monitor tumor volume and animal body weight regularly.

-

Endpoint Analysis: Evaluate tumor growth inhibition and overall survival of the treated animals compared to a control group. Studies showed significant tumor growth suppression and improved survival in treated mice.[2][11]

-

Conclusion

This compound is a well-characterized multi-kinase inhibitor with robust preclinical data supporting its anti-cancer properties. Its defined physicochemical characteristics, including solubility and stability, provide a solid foundation for its application in research and development. The primary mechanism, centered on the inhibition of transcriptional CDKs, presents a compelling strategy for targeting malignancies dependent on transcriptional regulation. The experimental data, though lacking fully detailed public protocols, consistently demonstrates its potency in inducing cell cycle arrest and apoptosis in cancer models. This technical guide summarizes the core chemical and biological information essential for professionals working on the development of novel kinase inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CDK | JAK | GSK-3 | MEK | TargetMol [targetmol.com]

- 7. This compound | C29H35N7O4 | CID 11285002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS:784210-88-4 LM8BR01644IN - 联迈生物官方商城-联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of RGB-286638 Free Base

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with RGB-286638 free base, a multi-targeted cyclin-dependent kinase (CDK) inhibitor. The information is intended to guide researchers in designing and executing preclinical efficacy and toxicity studies.

Introduction

RGB-286638 is a potent small molecule inhibitor of multiple CDKs, including CDK1, CDK2, CDK3, CDK4, CDK5, and CDK9.[1] Its primary mechanism of action involves the inhibition of transcriptional CDKs, particularly CDK9, leading to the downregulation of RNA polymerase II phosphorylation.[1][2][3] This transcriptional inhibition results in decreased expression of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP, ultimately inducing caspase-dependent apoptosis in cancer cells.[1][4] RGB-286638 has demonstrated both p53-dependent and -independent pro-apoptotic activity.[1][2] Preclinical in vivo studies have shown significant anti-tumor efficacy in multiple myeloma (MM) xenograft models.[1][4][5]

Data Presentation

In Vivo Efficacy of RGB-286638 in a Multiple Myeloma Xenograft Model

| Parameter | Vehicle Control | 30 mg/kg RGB-286638 | 40 mg/kg RGB-286638 |

| Dosing Regimen | 5% Dextrose/Water (D5W), pH 5.2, IV, daily for 5 days | 30 mg/kg in D5W, pH 5.2, IV, daily for 5 days | 40 mg/kg in D5W, pH 5.2, IV, daily for 5 days |

| Maximum Tumor Growth Inhibition (%) | N/A | 85.06% (at day 14 post-treatment) | 86.34% (at day 14 post-treatment)[1][5] |

| Log10 Cell Kill (LCK) | N/A | 1.6 | 1.6[1][5] |

| Survival | First death at day 24 | Prolonged survival, first death at day 43 | Prolonged survival, first death at day 43[5] |

| Maximum Body Weight Loss (%) | N/A | 8.4% (at day 5) | 9.9% (at day 15)[4] |

| Recovery from Weight Loss | N/A | Recovery observed in the following 2 weeks | Recovery observed in the following 2 weeks[4] |

SCID mice were xenografted with MM.1S human multiple myeloma cells.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for RGB-286638-mediated apoptosis.

Experimental Protocols

In Vivo Xenograft Study in a Multiple Myeloma Model

This protocol details the steps for evaluating the in vivo efficacy of RGB-286638 in a subcutaneous MM.1S xenograft model in SCID mice.

Materials:

-

This compound

-

5% Dextrose in Water (D5W), pH adjusted to 5.2

-

MM.1S human multiple myeloma cell line

-

CB-17 Severe Combined Immunodeficient (SCID) mice (male, 5-6 weeks old)

-

Matrigel (optional, for cell suspension)

-

Sterile PBS

-

Calipers

-

Animal balance

-

Appropriate caging and husbandry supplies

Experimental Workflow Diagram:

References

- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule multi-targeted kinase inhibitor RGB-286638 triggers P53-dependent and -independent anti-multiple myeloma activity through inhibition of transcriptional CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]